molecular formula C21H26N2O3S B2582314 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 941992-27-4

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2582314
CAS No.: 941992-27-4
M. Wt: 386.51
InChI Key: DMAUKHUQOSVSNY-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide (CAS 941992-27-4) is a high-purity synthetic compound with a molecular formula of C21H26N2O3S and a molecular weight of 386.51 g/mol . This chemical features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds and natural products . The molecular structure integrates a 3,4-dimethylbenzenesulfonamide group, a functional moiety common in sulfonamide-based drugs which are known to exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . This specific architecture makes it a valuable intermediate for researchers exploring new therapeutic agents. The tetrahydroquinoline core is widely investigated for its potential in drug discovery, with related compounds being studied for their role in inhibiting RORγ activity for the treatment of immune and inflammatory diseases , and in the development of bifunctional compounds for targeted protein degradation . Furthermore, sulfonamide derivatives are extensively researched for their antimicrobial properties , highlighting the potential research applications of this hybrid molecule. Researchers can utilize this compound as a key building block in synthetic chemistry programs, a precursor for developing targeted protein degraders, or a candidate for high-throughput screening in oncology and immunology assays. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-5-12-23-20-10-8-18(14-17(20)7-11-21(23)24)22-27(25,26)19-9-6-15(2)16(3)13-19/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAUKHUQOSVSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroquinoline core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological pathways. The tetrahydroquinoline core may also interact with cellular receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Key Structural Differences Molecular Weight Key Functional Groups Synthesis Yield/Notes
Target Compound 1-butyl, 3,4-dimethylbenzenesulfonamide 402.48 g/mol Sulfonamide, tetrahydroquinolinone Not explicitly reported; inferred from analogs
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (24) 1-(2-(1-methylpyrrolidin-2-yl)ethyl), 6-amino 301.41 g/mol Amino, pyrrolidinylethyl 72.9% yield via nitro reduction and hydrogenation
6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25) 8-fluoro, 1-(2-(dimethylamino)ethyl) 293.35 g/mol Amino, fluoro, dimethylaminoethyl Crude product used directly in next step
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) Thiophene-2-carboximidamide, dimethylaminoethyl 371.49 g/mol Carboximidamide, thiophene 56% yield via reaction with methylthioimidate
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (27) Diethylaminoethyl vs. dimethylaminoethyl in compound 26 399.52 g/mol Carboximidamide, diethylaminoethyl 43.7% yield; lower solubility noted

Key Observations:

Structural Variations: The target compound distinguishes itself with a bulky 3,4-dimethylbenzenesulfonamide group at position 6, unlike the amino or carboximidamide groups in compounds 24–25. This sulfonamide moiety may enhance binding to hydrophobic enzyme pockets or improve metabolic stability compared to amino-substituted analogs .

Synthetic Accessibility: Compounds with amino groups (e.g., 24, 25) require nitro reduction steps, whereas sulfonamide derivatives like the target compound likely involve sulfonyl chloride coupling, which may demand stringent anhydrous conditions . Lower yields in compounds 26 and 27 (43–56%) highlight challenges in carboximidamide synthesis compared to nitro reductions (72.9% for 24).

Biological Implications :

  • While biological data for the target compound is unavailable in the provided evidence, sulfonamide-containing analogs are often explored as enzyme inhibitors (e.g., carbonic anhydrase IX/XII) due to their zinc-binding sulfonamide group .
  • The fluoro-substituted compound 25 may exhibit altered pharmacokinetics due to increased electronegativity and metabolic resistance.

Research Findings and Limitations

  • Gaps in Data : Direct biological or pharmacological studies on the target compound are absent in the provided evidence. Comparative analysis relies on structural and synthetic parallels.

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